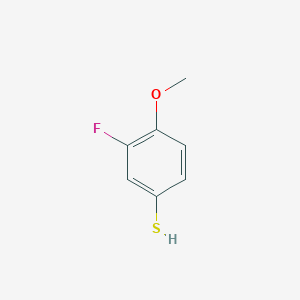

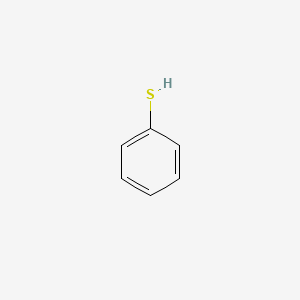

3-Fluoro-4-methoxythiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-methoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEUVLFLTXYXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374597 | |

| Record name | 3-Fluoro-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89818-27-9 | |

| Record name | 3-Fluoro-4-methoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89818-27-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Fluoro-4-methoxythiophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details two core synthetic routes, including their reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The information is intended to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to effectively produce this key compound.

Introduction

This compound is a substituted aromatic thiol that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and a methoxy group, imparts specific electronic and steric properties that are often sought after in the design of bioactive compounds. This guide will explore two principal synthetic strategies for its preparation: the reduction of a corresponding sulfonyl chloride derivative and the Leuckart thiophenol reaction starting from the analogous aniline.

Pathway 1: Synthesis via Reduction of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

This pathway involves the preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride, its conversion to the corresponding sulfonamide, and subsequent reduction to the target thiophenol.

Step 1: Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride

The synthesis of the key intermediate, 3-fluoro-4-methoxybenzenesulfonyl chloride, can be achieved from 2-fluoroanisole through chlorosulfonylation.

Experimental Protocol:

-

Reaction: 2-Fluoroanisole is reacted with chlorosulfonic acid.

-

Reagents:

-

2-Fluoroanisole

-

Chlorosulfonic acid (excess)

-

-

Procedure (General):

-

To a flask equipped with a stirrer, dropping funnel, and a gas outlet, add 2-fluoroanisole.

-

Cool the flask in an ice bath.

-

Slowly add chlorosulfonic acid dropwise with constant stirring, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The solid 3-fluoro-4-methoxybenzenesulfonyl chloride that precipitates is collected by filtration, washed with cold water, and dried.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.

Step 2: Synthesis of 3-Fluoro-4-methoxybenzenesulfonamide

The synthesized sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

Experimental Protocol:

-

Reaction: 3-Fluoro-4-methoxybenzenesulfonyl chloride is reacted with aqueous ammonia.

-

Reagents:

-

3-Fluoro-4-methoxybenzenesulfonyl chloride

-

Concentrated aqueous ammonia

-

-

Procedure (General):

-

Dissolve 3-fluoro-4-methoxybenzenesulfonyl chloride in a suitable solvent such as acetone or THF.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

After the addition, continue stirring at room temperature for a few hours.

-

The solvent is removed under reduced pressure, and the resulting solid is suspended in water.

-

The solid 3-fluoro-4-methoxybenzenesulfonamide is collected by filtration, washed with water, and dried.

-

Step 3: Reduction of 3-Fluoro-4-methoxybenzenesulfonamide to this compound

The final step involves the reduction of the sulfonamide to the desired thiophenol. A common method for this transformation is the use of a reducing agent like zinc dust in an acidic medium.

Experimental Protocol:

A detailed protocol for this specific reduction is available in the patent literature (CN101709045A), which describes a similar reduction of a sulfonamide derivative.

-

Reaction: 3-Fluoro-4-methoxybenzenesulfonamide is reduced using a reducing agent.

-

Reagents:

-

3-Fluoro-4-methoxybenzenesulfonamide

-

Zinc dust

-

Sulfuric acid

-

-

Procedure (Adapted from general procedures for sulfonyl chloride reduction):

-

In a round-bottom flask, prepare a mixture of cracked ice and concentrated sulfuric acid.

-

Cool the mixture to below 0°C using an ice-salt bath.

-

With mechanical stirring, gradually add 3-fluoro-4-methoxybenzenesulfonamide.

-

Slowly add zinc dust in portions, ensuring the temperature does not rise above 0°C.

-

After the addition of zinc, allow the reaction to warm up and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

The thiophenol is then isolated by steam distillation.

-

The collected distillate is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

-

Reaction Mechanism

The reduction of the sulfonyl group to a thiol by zinc in acidic medium is a complex process involving multiple electron and proton transfers. The exact mechanism is not fully elucidated but is believed to proceed through the formation of intermediate sulfinic and sulfenic acids, which are further reduced to the thiol.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 2-Fluoroanisole | 3-Fluoro-4-methoxybenzenesulfonyl chloride | Chlorosulfonic acid | Data not available |

| 2 | 3-Fluoro-4-methoxybenzenesulfonyl chloride | 3-Fluoro-4-methoxybenzenesulfonamide | Aqueous ammonia | Data not available |

| 3 | 3-Fluoro-4-methoxybenzenesulfonamide | This compound | Zinc, Sulfuric acid | Data not available |

Pathway 2: Leuckart Thiophenol Reaction from 3-Fluoro-4-methoxyaniline

The Leuckart thiophenol reaction provides an alternative route to this compound, starting from the corresponding aniline.[1] This multi-step process involves diazotization, reaction with a xanthate, and subsequent hydrolysis.

Step 1: Diazotization of 3-Fluoro-4-methoxyaniline

The first step is the conversion of the primary aromatic amine to a diazonium salt.

Experimental Protocol:

A general procedure for the diazotization of anilines can be followed.

-

Reaction: 3-Fluoro-4-methoxyaniline is reacted with nitrous acid (generated in situ from sodium nitrite and a mineral acid).

-

Reagents:

-

3-Fluoro-4-methoxyaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Water

-

-

Procedure:

-

Dissolve 3-fluoro-4-methoxyaniline in a mixture of the chosen mineral acid and water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution of 3-fluoro-4-methoxybenzenediazonium chloride is used directly in the next step.

-

Step 2: Reaction with Potassium Ethyl Xanthate

The diazonium salt is then reacted with a solution of potassium ethyl xanthate to form an aryl xanthate intermediate.

Experimental Protocol:

-

Reaction: 3-Fluoro-4-methoxybenzenediazonium chloride reacts with potassium ethyl xanthate.

-

Reagents:

-

Solution of 3-fluoro-4-methoxybenzenediazonium chloride (from Step 1)

-

Potassium ethyl xanthate

-

Copper(I) salt (e.g., Cu₂Cl₂) as a catalyst (optional but recommended)

-

-

Procedure:

-

In a separate flask, dissolve potassium ethyl xanthate in water.

-

If using a catalyst, add a small amount of the copper(I) salt to the xanthate solution.

-

Slowly add the cold diazonium salt solution to the stirred potassium ethyl xanthate solution, maintaining the temperature between 40-50°C.

-

Nitrogen gas will be evolved. Continue stirring at this temperature until the evolution of gas ceases.

-

The oily aryl xanthate product will separate. Extract the product with an organic solvent like diethyl ether.

-

Wash the organic extract with water and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate.

-

Step 3: Hydrolysis of the Aryl Xanthate

The final step is the hydrolysis of the aryl xanthate to yield the desired thiophenol.

Experimental Protocol:

-

Reaction: S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate is hydrolyzed with a strong base.

-

Reagents:

-

Crude S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or a similar solvent

-

-

Procedure:

-

Dissolve the crude aryl xanthate in ethanol.

-

Add a solution of potassium hydroxide in water.

-

Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the thiophenol.

-

Extract the thiophenol with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

-

Reaction Mechanism

The Leuckart thiophenol reaction proceeds through the formation of a diazonium salt, which then reacts with the xanthate nucleophile. The resulting diazoxanthate is unstable and decomposes, often with the aid of a copper(I) catalyst, to form an aryl radical and nitrogen gas. The aryl radical then reacts with the xanthate to form the aryl xanthate intermediate. The final step is a standard basic hydrolysis of the xanthate ester to the thiolate, which is then protonated to give the thiophenol. The copper(I) catalyst facilitates the decomposition of the diazoxanthate through a single-electron transfer mechanism.

Data Presentation

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 3-Fluoro-4-methoxyaniline | 3-Fluoro-4-methoxybenzenediazonium chloride | NaNO₂, HCl | (in situ) |

| 2 | 3-Fluoro-4-methoxybenzenediazonium chloride | S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate | Potassium ethyl xanthate, Cu(I) catalyst | Data not available |

| 3 | S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate | This compound | KOH, Ethanol | Data not available |

Mandatory Visualizations

Logical Workflow for Synthesis Pathways

Caption: Overview of the two primary synthesis pathways for this compound.

Reaction Mechanism for the Leuckart Thiophenol Reaction

Caption: Simplified mechanism of the Leuckart thiophenol reaction.

Conclusion

This technical guide has outlined two viable synthetic pathways for the preparation of this compound. While both routes are chemically sound, the choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The Leuckart thiophenol reaction, although a classic method, offers a well-established route from a common aniline precursor. The reduction of the corresponding sulfonyl chloride derivative presents a plausible alternative, contingent on the efficient synthesis of the sulfonyl chloride intermediate. Further optimization of the presented general protocols will be necessary to achieve high yields and purity for the target compound. It is recommended that small-scale trial reactions are conducted to establish optimal conditions before scaling up any synthesis.

References

An In-Depth Technical Guide to 3-Fluoro-4-methoxythiophenol: Physicochemical Properties and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxythiophenol is a substituted aromatic thiol compound that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and material science sectors.[1][2] Its unique structural features, namely the fluorine atom and the methoxy group on the benzene ring, impart specific electronic properties that enhance its reactivity and potential for biological activity.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, a summary of a documented synthetic protocol, and a discussion of its applications in drug discovery and medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇FOS | [3] |

| Molecular Weight | 158.20 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | ChemicalBook |

| Boiling Point | 231.5 ± 20.0 °C (Predicted) | ChemicalBook |

| Density | 1.214 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 5.99 ± 0.10 (Predicted) | ChemicalBook |

Table 2: Identification and Chemical Descriptors

| Identifier | Value | Source |

| CAS Number | 89818-27-9 | [3] |

| IUPAC Name | 3-fluoro-4-methoxybenzenethiol | [3] |

| InChI | InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | [3] |

| InChIKey | DBEUVLFLTXYXJF-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=C(C=C1)S)F | [3] |

Synthesis Protocol

A documented method for the preparation of this compound involves the reduction of 3-fluoro-4-methoxybenzenesulfonamide. The following is a summary of the experimental protocol described in patent CN101709045A.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-fluoro-4-methoxybenzenesulfonamide (0.05 mol, 10.3 g)

-

Potassium formate (0.25 mol, 21.0 g)

-

10% (mass concentration) dilute hydrochloric acid

-

Water

Procedure:

-

Combine 3-fluoro-4-methoxybenzenesulfonamide and potassium formate in a suitable reaction vessel.

-

Heat the mixture to 200 °C and maintain this temperature for 5 hours. During the reaction, water generated is continuously removed.

-

After 5 hours, cool the reaction mixture to 80 °C.

-

Adjust the pH of the reaction solution to 2 by adding 10% dilute hydrochloric acid.

-

The final product, 3-fluoro-4-methoxybenzenethiol, is obtained by rectification (a purification technique similar to distillation).

Results:

-

Yield of 3-fluoro-4-methoxybenzenethiol: 4.9 g

-

Conversion efficiency of 3-fluoro-4-methoxybenzenesulfonamide: 61.4%

-

Yield of 3-fluoro-4-methoxybenzenethiol: 60.9%

Logical Workflow for Synthesis

The synthesis of this compound can be represented as a logical workflow, starting from the reactants and proceeding through the key reaction steps to the final product and its purification.

Caption: A diagram illustrating the key stages in the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine and methoxy substituents. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can modulate the acidity of the thiol proton and influence the molecule's interaction with biological targets.

This compound serves as an important intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.[1][2] Its utility lies in its ability to participate in various chemical transformations, such as nucleophilic substitution and coupling reactions, allowing for the construction of diverse molecular scaffolds.[2] While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its role as a precursor to bioactive molecules is recognized.[1][2]

General Synthetic Utility in Medicinal Chemistry

The general workflow for utilizing a building block like this compound in a drug discovery program often follows a structured path.

Caption: A schematic showing the typical use of a chemical building block in a drug discovery pipeline.

Conclusion

This compound is a chemical intermediate with significant potential in the fields of pharmaceutical sciences and material development. While a complete, experimentally verified dataset of its physicochemical properties is not yet fully available in the public domain, the existing information and documented synthetic routes provide a solid foundation for its use in research. Further investigation into its biological activities and the development of more detailed analytical protocols will undoubtedly expand its applications and solidify its role as a valuable tool for chemists and drug developers.

References

In-Depth Structural Analysis and Confirmation of 3-Fluoro-4-methoxythiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 3-Fluoro-4-methoxythiophenol (IUPAC name: 3-fluoro-4-methoxybenzenethiol), a key intermediate in pharmaceutical and materials science research. This document outlines the experimental methodologies for its synthesis and purification, and details the spectroscopic techniques used for its structural elucidation and confirmation. All quantitative data is presented in clear, tabular formats for ease of comparison and interpretation.

Chemical Identity and Physical Properties

This compound is a substituted aromatic thiol with the chemical formula C₇H₇FOS. Its structure is characterized by a benzene ring functionalized with a thiol (-SH) group, a fluorine atom, and a methoxy (-OCH₃) group.

| Identifier | Value |

| IUPAC Name | 3-fluoro-4-methoxybenzenethiol[1] |

| CAS Number | 89818-27-9[1] |

| Molecular Formula | C₇H₇FOS[1] |

| Molecular Weight | 158.20 g/mol [1] |

| Appearance | Liquid |

Synthesis and Purification

A detailed experimental protocol for the synthesis and purification of this compound is crucial for obtaining a high-purity sample for structural analysis and further applications. The following protocol is based on established chemical literature.

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Detailed Protocol

Synthesis: In a reaction vessel, 3-fluoro-4-methoxybenzenesulfonamide (0.05 mol) is mixed with potassium formate (0.25 mol). The mixture is heated to 200°C and maintained at this temperature for 5 hours with continuous stirring.

Work-up: After the reaction is complete, the mixture is cooled to 80°C. The pH of the reaction mixture is then adjusted to 2 by the addition of 10% hydrochloric acid. The product is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

Purification: The crude product is purified by silica gel column chromatography to obtain the final, high-purity this compound.

Structural Confirmation by Spectroscopic Methods

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are essential for the complete structural assignment of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Predicted | |||

| 3.4 - 3.6 | s | - | -SH |

| 3.8 - 3.9 | s | - | -OCH₃ |

| 6.8 - 7.2 | m | - | Aromatic Protons |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| Predicted | |

| 56 - 57 | -OCH₃ |

| 110 - 155 | Aromatic Carbons (C-F coupling expected) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.

Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | ||

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 2600 - 2550 | Weak | S-H stretch |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (methoxy) & C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Mass Spectrometry Data

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 158 | High | [M]⁺ (Molecular Ion) |

| Predicted Fragments | ||

| 143 | Moderate | [M - CH₃]⁺ |

| 125 | Moderate | [M - SH]⁺ |

| 115 | Moderate | [M - CH₃O - F]⁺ |

Structural Analysis Workflow

Caption: Workflow for the structural analysis and confirmation of this compound.

Conclusion

The structural analysis and confirmation of this compound are comprehensively achieved through a combination of synthesis, purification, and spectroscopic techniques. The data presented in this guide, including NMR, FT-IR, and MS, provide a robust framework for the unambiguous identification and characterization of this important chemical intermediate. The detailed experimental protocols and structured data tables serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

An In-depth Technical Guide to 3-Fluoro-4-methoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxythiophenol (CAS No. 89818-27-9), a versatile synthetic intermediate with significant applications in the pharmaceutical and material science sectors. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines its role in the synthesis of bioactive molecules, and presents relevant safety and handling information.

Chemical Identity and Properties

This compound, with the IUPAC name 3-fluoro-4-methoxybenzenethiol , is a substituted aromatic thiol. The presence of a fluorine atom and a methoxy group on the benzene ring imparts unique reactivity and properties, making it a valuable building block in organic synthesis.[1][2]

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference/Note |

| CAS Number | 89818-27-9 | [1][3] |

| IUPAC Name | 3-fluoro-4-methoxybenzenethiol | [3] |

| Synonyms | 3-Fluoro-4-methoxybenzenethiol, 3-Fluoro-4-methoxy thiophenol | [1][3] |

| Molecular Formula | C₇H₇FOS | [1][3] |

| Molecular Weight | 158.2 g/mol | [1][3] |

| Boiling Point | 100-103 °C at 13 mmHg (for 4-Methoxybenzenethiol) | Data for a related compound.[4][5] |

| Density | 1.14 g/mL at 25 °C (for 4-Methoxybenzenethiol) | Data for a related compound.[4][5] |

| XLogP3-AA | 2.1 | Computed by XLogP3 3.0.[3] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18.[3] |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18.[3] |

| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18.[3] |

| Exact Mass | 158.02016418 Da | Computed by PubChem 2.2.[3] |

| Topological Polar Surface Area | 10.2 Ų | Computed by Cactvs 3.4.8.18.[3] |

Spectral Data

-

¹H NMR: Expected signals would include a singlet for the methoxy group protons, and aromatic protons exhibiting splitting patterns influenced by the fluorine and sulfur substituents. A broad singlet for the thiol proton is also anticipated. A database entry for the ¹H NMR spectrum exists, though the detailed data is not publicly accessible.[6]

-

¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, with the carbon atoms attached to fluorine and oxygen showing characteristic chemical shifts.

-

IR Spectroscopy: Key absorption bands would be expected for the S-H stretch (around 2550 cm⁻¹), C-O-C stretching of the methoxy group, and C-F stretching, in addition to the characteristic aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 158, corresponding to the molecular weight of the compound.

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. One documented method involves the reduction of the corresponding sulfonyl chloride.

Synthesis of 3-Fluoro-4-methoxybenzenethiol

A reported synthesis protocol for 3-fluoro-4-methoxybenzenethiol is as follows:

Reactants:

-

3-fluoro-4-methoxybenzenesulphonamide (0.05 mol, 10.3g)

-

Potassium formate (0.25 mol, 21.0g)

-

Dilute hydrochloric acid (10% mass concentration)

Procedure:

-

Mix 10.3g of 3-fluoro-4-methoxybenzenesulphonamide with 21.0g of potassium formate.

-

Heat the mixture to 200°C and maintain the reaction for 5 hours. During this time, water generated in the reaction is distilled off.

-

After 5 hours, cool the reaction mixture to 80°C.

-

Acidify the reaction solution by adding 10% dilute hydrochloric acid to adjust the pH to 2.

-

The product, 3-fluoro-4-methoxybenzenethiol, is then obtained by rectification, yielding 4.9g of the final product.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.[1][2] Its structural features allow for its incorporation into complex molecules to modulate biological activity.

Role in the Synthesis of a Doravirine Intermediate

A significant application of this compound is as a precursor in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine, used in the treatment of HIV-1.[7][8][9] The thiophenol moiety can be utilized in nucleophilic substitution reactions to construct more complex molecular architectures.

The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a key intermediate for Doravirine.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on GHS classifications, it may be a flammable liquid and vapor, harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[3]

Recommended Handling Precautions:

-

Work in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in organic synthesis and drug development. Its unique combination of functional groups allows for its incorporation into a wide range of complex molecules, most notably as an intermediate in the synthesis of pharmaceuticals like Doravirine. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-METHOXYBENZENETHIOL | 696-63-9 [chemicalbook.com]

- 5. 4-METHOXYBENZENETHIOL | 696-63-9 [amp.chemicalbook.com]

- 6. This compound(89818-27-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]

A Technical Guide to 3-Fluoro-4-methoxythiophenol for Research and Development

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxythiophenol (CAS No. 89818-27-9), a key chemical intermediate in the fields of organic synthesis and pharmaceutical development. This document outlines its commercial availability, typical purity grades, and its role as a building block in the creation of more complex molecules.

Chemical Identity and Properties

This compound, also known as 3-fluoro-4-methoxybenzenethiol, is a substituted aromatic thiol.[1][2] The presence of a fluorine atom and a methoxy group on the benzene ring enhances its reactivity and solubility, making it a versatile reagent in medicinal chemistry and material science.[1][3]

| Property | Value |

| CAS Number | 89818-27-9[1][2][4] |

| Molecular Formula | C₇H₇FOS[1][2] |

| Molecular Weight | 158.20 g/mol [1] |

| IUPAC Name | 3-fluoro-4-methoxybenzenethiol[5] |

| Synonyms | 3-Fluoro-4-methoxybenzenethiol[1] |

| Physical Form | Colorless or white to pale yellow liquid or solid[6] |

| Storage Conditions | Store at room temperature, under an inert atmosphere[1][6] |

Commercial Suppliers and Purity Grades

This compound is available from a variety of chemical suppliers who specialize in providing reagents for research and development. Purity is a critical factor for researchers, as impurities can lead to unwanted side reactions or inaccurate biological testing results. The compound is typically offered in research-grade purities, ranging from 95% to over 99%.

Below is a summary of representative commercial suppliers and their offered purity grades. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) to confirm the purity and identity of the purchased material.

| Supplier | Region(s) | Offered Purity Grades |

| Sigma-Aldrich (Fluorochem) | Global | 95% |

| Ambeed, Inc. | USA | 95%[6] |

| Chem-Impex International, Inc. | USA | Not specified, research grade[1][7] |

| Aladdin Scientific | USA | 95%[7] |

| Oakwood Chemical | USA | Not specified, research grade[8] |

| Amadis Chemical Company Ltd. | China | 97%[7] |

| Dayang Chem (Hangzhou) Co., Ltd. | China | 95%, 99%[7] |

| Career Henan Chemical Co. | China | 99%[4][7] |

| CD Chemical Group Limited | China | 99%[7] |

| ABCR GmbH & CO. KG | Germany | Not specified, research grade[7] |

Disclaimer: Supplier availability and purity grades are subject to change. This table is for informational purposes and does not constitute an endorsement.

Role in Drug Discovery and Development

As a chemical intermediate, this compound does not typically have a direct biological or signaling pathway activity. Instead, it serves as a crucial building block in the synthesis of more complex, pharmacologically active molecules.[3] Its utility lies in its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, to build the core structure of potential drug candidates.[1][3]

The process of leveraging such a compound in drug discovery follows a logical workflow, from initial synthesis design to the creation of a final, optimized lead compound. New chemical synthesis technologies are constantly being employed to accelerate this process, enabling rapid structure-activity relationship (SAR) studies and shortening the timeline from hit identification to candidate selection.[9]

Experimental Protocols: A General Methodology

Specific experimental protocols for this compound are dependent on the desired final molecule. However, a generalized procedure for its use in a nucleophilic aromatic substitution (SNAr) reaction, a common application for thiophenols, is provided below.

Objective: To synthesize a thioether by reacting this compound with an activated aryl halide.

Materials:

-

This compound (1.0 eq)

-

Activated aryl halide (e.g., 2,4-dinitrochlorobenzene) (1.0 eq)

-

Base (e.g., Potassium Carbonate, K₂CO₃) (1.5 eq)

-

Aprotic polar solvent (e.g., Dimethylformamide, DMF)

-

Reaction vessel, magnetic stirrer, heating mantle

-

Standard workup and purification equipment

Methodology:

-

Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aprotic polar solvent (DMF).

-

Deprotonation: Add this compound and the base (e.g., K₂CO₃) to the solvent. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate anion.

-

Reaction: Add the activated aryl halide to the reaction mixture.

-

Heating: Heat the mixture to a temperature appropriate for the specific substrates (e.g., 60-100 °C) and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, TLC, or Liquid Chromatography-Mass Spectrometry, LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired thioether.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

This protocol serves as a template. Researchers must adapt the specific substrates, base, solvent, temperature, and reaction time based on the requirements of their unique synthetic target.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. According to GHS classifications, it can cause skin and serious eye irritation.[5] Some suppliers also indicate warnings for acute toxicity if swallowed, in contact with skin, or inhaled.[5][6]

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. [6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Fluoro-4-methoxy thiophenol | CAS 89818-27-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 89818-27-9 [chemicalbook.com]

- 5. This compound | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 89818-27-9 [sigmaaldrich.cn]

- 7. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 8. This compound [oakwoodchemical.com]

- 9. Accelerating drug discovery with synthetic chemistry advances | Drug Discovery News [drugdiscoverynews.com]

Navigating the Physicochemical Landscape of 3-Fluoro-4-methoxythiophenol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Fluoro-4-methoxythiophenol, a key intermediate in pharmaceutical and agrochemical research. While specific experimental data for this compound is not extensively available in public literature, this document outlines predictive methods, general experimental protocols, and data from analogous compounds to inform its handling, formulation, and development.

Executive Summary

Understanding the solubility and stability of this compound is critical for its effective application in research and development. This guide offers insights into its likely behavior in common solvents and its potential degradation pathways. The information presented herein is a synthesis of established physicochemical principles, data from structurally similar molecules, and standardized testing protocols.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility and stability characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇FOS | - |

| Molecular Weight | 158.20 g/mol | - |

| Appearance | Colorless to pale yellow liquid or solid | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| pKa (Thiol) | Estimated 6-8 | Inferred from related thiophenols |

Solubility Profile

Predicted Solubility

The "like dissolves like" principle suggests that this compound, a moderately polar molecule, will exhibit good solubility in polar aprotic and some polar protic solvents. Its aromatic ring and thiol group contribute to some non-polar character, allowing for solubility in less polar organic solvents as well. Water solubility is expected to be low due to the hydrophobic benzene ring.

Machine learning and computational models can provide more quantitative predictions of solubility.[1][2] These models utilize a range of molecular descriptors to estimate solubility in various solvents.[1][2]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in water, Soluble in alcohols | The hydrophobic benzene ring limits water solubility. Hydrogen bonding with alcohols enhances solubility. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | Dipole-dipole interactions with these solvents are favorable. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Sparingly soluble to soluble | Van der Waals forces allow for some solubility, particularly in aromatic and chlorinated solvents. |

Solubility of Analogous Compounds

The solubility of 4-methoxythiophenol, a structurally similar compound, provides some insight. It is reported to be soluble in organic solvents like ethanol, methanol, and acetone, but has limited solubility in water.[3] The addition of a fluorine atom in the 3-position is not expected to drastically alter this general solubility profile, though it may slightly increase polarity.

Experimental Determination of Solubility

A standardized protocol for determining the solubility of a compound like this compound involves the shake-flask method.[4][5]

Experimental Workflow: Shake-Flask Solubility Determination

Caption: A generalized workflow for determining the equilibrium solubility of a compound.

Stability Profile

The stability of this compound is influenced by its functional groups, particularly the thiol group, and its susceptibility to environmental factors such as light, temperature, and pH.

Potential Degradation Pathways

Thiophenols are known to be susceptible to oxidation. The thiol group (-SH) can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The presence of a fluorine atom on the aromatic ring can influence the electron density of the ring and potentially affect its stability, though the carbon-fluorine bond itself is very strong and generally resistant to cleavage.[6]

Degradation of fluoroaromatic compounds can proceed via hydroxylation of the aromatic ring, followed by ring cleavage.[6][7]

Signaling Pathway: Potential Degradation of this compound

Caption: Potential oxidative and hydroxylative degradation pathways.

Stability Testing Protocol

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound.[8][9][10] This typically involves long-term and accelerated stability studies.[8][9]

Table 3: Recommended Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Forced degradation studies are also crucial to identify potential degradation products and to develop stability-indicating analytical methods.[10][11] These studies involve exposing the compound to harsh conditions such as high temperature, humidity, light, and a range of pH values.[11]

Experimental Workflow: Forced Degradation Study

Caption: A generalized workflow for conducting forced degradation studies.

Analytical Methodologies

The quantification of this compound and its potential degradants requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a suitable technique for this purpose. A stability-indicating method should be developed that can resolve the parent compound from all potential degradation products.

Conclusion and Recommendations

While specific experimental data for this compound is limited, this guide provides a framework for understanding its likely solubility and stability characteristics. It is predicted to be soluble in a range of organic solvents and susceptible to oxidation at the thiol group.

For researchers and drug development professionals, it is recommended to:

-

Conduct experimental solubility studies in relevant solvent systems.

-

Perform comprehensive stability testing under long-term, accelerated, and forced degradation conditions.

-

Develop and validate a stability-indicating analytical method for accurate quantification and impurity profiling.

By following these recommendations, a robust understanding of the physicochemical properties of this compound can be established, facilitating its successful application in further research and development.

References

- 1. d-nb.info [d-nb.info]

- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. japsonline.com [japsonline.com]

- 9. gmpsop.com [gmpsop.com]

- 10. pharmtech.com [pharmtech.com]

- 11. ema.europa.eu [ema.europa.eu]

The Ascendant Role of Fluorinated Thiophenol Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activities

For Immediate Release

A Deep Dive into the Pharmacological Potential of Organofluorine Sulfur Compounds for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This technical guide explores the burgeoning field of fluorinated thiophenol derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique physicochemical properties of fluorine, these derivatives exhibit enhanced biological activity, metabolic stability, and target-specific interactions, making them compelling candidates for next-generation therapeutics.

This document provides an in-depth analysis of the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of fluorinated thiophenol derivatives. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key cellular pathways and experimental workflows.

Anticancer Activities: Targeting Malignancy with Fluorinated Precision

Fluorinated thiophenol derivatives have emerged as potent agents in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, facilitating their cellular uptake and interaction with intracellular targets.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic efficacy of fluorinated thiophenol derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative fluorinated heterocyclic compounds incorporating thiophenol or related motifs against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | - | - |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 | - | - |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Breast Cancer (MCF-7/WT) | >100 | - | - |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Prostate Cancer (DU145) | >100 | - | - |

| 1,3,4-Thiadiazole | Compound A2 | Breast Cancer (MCF-7) | 52.35 | - | - |

| 1,3,4-Thiadiazole | Compound A3 | Breast Cancer (MCF-7) | 54.81 | - | - |

| 1,3,4-Thiadiazole | Compound B1 | Breast Cancer (MCF-7) | 53.9 | - | - |

| 1,3,4-Thiadiazole | Compound B3 | Breast Cancer (MCF-7) | 54.1 | - | - |

| Diphenylamine Chalcone | Compound B3 | Cervical Cancer (HeLa) | 32.42 (µg/ml) | 5-Fluorouracil | 40.7 (µg/ml) |

| Diphenylamine Chalcone | Compound B5 | Cervical Cancer (HeLa) | 24.53 (µg/ml) | 5-Fluorouracil | 40.7 (µg/ml) |

| Thiophene Carboxamide | Compound 2b | Hepatocellular Carcinoma (Hep3B) | 5.46 | - | - |

| Thiophene Carboxamide | Compound 2e | Hepatocellular Carcinoma (Hep3B) | 12.58 | - | - |

Note: The data presented are drawn from various sources and represent the activities of complex molecules containing fluorinated phenyl or thiophene moieties. Direct comparisons should be made with caution, considering the diverse structural scaffolds.

Signaling Pathways in Anticancer Activity

Fluorinated thiophenol derivatives can induce cancer cell death through the modulation of critical signaling pathways, primarily the MAPK (Mitogen-Activated Protein Kinase) pathway and the intrinsic apoptosis pathway.

The MAPK signaling cascade is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[1] Thiophene-based compounds with fluorine substitutions have been explored as inhibitors of crucial kinases within this pathway, such as p38α MAPK.[1] By inhibiting these kinases, fluorinated thiophenols can disrupt the signaling that promotes cancer cell growth and survival.

The intrinsic apoptosis pathway , also known as the mitochondrial pathway, is another primary mechanism through which these compounds exert their anticancer effects. Cellular stress induced by fluorinated thiophenols can lead to the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in programmed cell death.

Antimicrobial Activities: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated thiophenol derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of fluorine can enhance the antimicrobial potency of the parent compounds.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various thiophene and benzothiophene derivatives against selected microbial strains.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Bacillus cereus | 16 | - | - |

| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |

| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Bacillus cereus | 16 | - | - |

| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |

| 2(5H)-Furanone Derivative | F131 | S. aureus (clinical isolates) | 8-16 | - | - |

| 2(5H)-Furanone Derivative | F131 | C. albicans (clinical isolates) | 32-128 | - | - |

| Thiophene Carboxamide | S1 | Staphylococcus aureus | 0.81 (µM/ml) | Cefadroxil | - |

| Thiophene Carboxamide | S1 | Bacillus subtilis | 0.81 (µM/ml) | Cefadroxil | - |

| Thiophene Carboxamide | S4 | Candida albicans | 0.91 (µM/ml) | Fluconazole | - |

| Thiophene Carboxamide | S4 | Aspergillus niger | 0.91 (µM/ml) | Fluconazole | - |

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Fluorinated thiophenol derivatives have shown potential as anti-inflammatory agents by inhibiting key mediators of the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or to reduce the production of inflammatory mediators.

| Compound Class | Derivative | Assay | IC50 | Reference Compound | IC50 |

| Thiophene-3-carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 Inhibition | 0.29 µM | Celecoxib | 0.42 µM |

| Thiophene-3-carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | Protein Denaturation Inhibition | 0.54 µM | Celecoxib | 0.89 µM |

| Thiophene derivative | Compound 29a | COX-2 Inhibition | 0.31-1.40 µM | Celecoxib | - |

| Trifluoromethyl thioxanthone | Compound 1 | COX-2 Inhibition | 27.1 nM | - | - |

| Trifluoromethyl thioxanthone | Compound 3 | COX-2 Inhibition | 25.9 nM | - | - |

| Trifluoromethyl thioxanthone | Compound 4 | COX-1 Inhibition | 10.1 nM | - | - |

Enzyme Inhibition: A Targeted Approach to Disease Modification

The specific inhibition of enzymes is a fundamental strategy in drug development. Fluorinated thiophenols can act as potent and selective enzyme inhibitors, a property enhanced by the electron-withdrawing nature of fluorine.

Quantitative Data on Enzyme Inhibition

The inhibitory potential of these compounds is typically expressed as IC50 values against specific enzyme targets.

| Compound Class | Enzyme Target | Inhibitor | IC50 |

| Thiophenecarboxamide ureas | Checkpoint Kinase 1 (CHK1) | AZD7762 | Potent inhibitor |

| Thienyl-based inhibitors | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Thio-Iva | 3.31 µM |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Acetylcholinesterase (AChE) | - | Varies |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Butyrylcholinesterase (BChE) | - | Varies |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Glutathione S-transferase (GST) | - | Varies |

Experimental Protocols

To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative fluorinated thiophenol and for key in vitro biological assays.

Synthesis of 4-Fluorothiophenol

A common method for the synthesis of 4-fluorothiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride.[1]

Procedure:

-

Chlorosulfonation: In a reaction vessel, add chlorosulfonic acid and cool to 5-10°C. Slowly add fluorobenzene while maintaining the temperature. After the addition, allow the reaction to proceed for several hours at 10-20°C, then briefly raise the temperature to 60°C.

-

Dilution: Cool the reaction mixture and slowly add crushed ice to dilute the sulfonation solution, ensuring the temperature does not rise excessively.

-

Reduction: To the cooled, diluted solution, slowly add zinc powder while keeping the temperature between 10-20°C. After the addition, maintain this temperature for a couple of hours, then increase the temperature to 90°C and continue the reaction.

-

Isolation: Cool the reaction mixture and filter. The filtrate will contain the 4-fluorothiophenol as an oil layer.

-

Purification: Separate the oil layer and purify by reduced pressure distillation to obtain the final product.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[3]

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and an untreated control.[3]

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the same broth.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Procedure:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. The presence of nitrite, a stable product of NO, will result in a color change.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Experimental and Drug Discovery Workflow

The journey from a promising fluorinated thiophenol derivative to a potential drug candidate involves a structured workflow encompassing synthesis, multi-faceted in vitro screening, and data analysis.

Conclusion

Fluorinated thiophenol derivatives represent a highly promising and versatile class of compounds in the landscape of modern drug discovery. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition studies underscores their potential for therapeutic development. The strategic incorporation of fluorine atoms consistently enhances their biological profiles, offering a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for the continued exploration and development of these remarkable molecules, with the ultimate goal of translating their potential into novel and effective therapies for a range of human diseases. Further research into the precise mechanisms of action and in vivo efficacy of these compounds is warranted and will undoubtedly pave the way for their clinical application.

References

A Comprehensive Review of 3-Fluoro-4-methoxythiophenol and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxythiophenol is a versatile sulfur-containing aromatic compound that has garnered significant interest in medicinal chemistry. Its unique structural features, including a fluorine atom, a methoxy group, and a reactive thiophenol moiety, make it an attractive building block for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methoxy and thiol groups provide handles for further chemical modification and interaction with biological targets. This technical guide provides an in-depth literature review of this compound and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and potential applications in drug development, particularly in the areas of oncology and inflammatory diseases.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common method involves the reduction of the corresponding sulfonyl chloride. For instance, a patented method describes the synthesis of 3-fluoro-4-methoxybenzenethiol by reacting 3-fluoro-4-methoxybenzenesulfonamide with potassium formate at high temperatures, followed by acidification.

General synthetic strategies for substituted thiophenols often involve the use of copper-catalyzed coupling reactions of aryl iodides with a sulfur source, providing a versatile route to a wide range of analogs bearing different functional groups.

This document will now delve into specific classes of analogs that incorporate the 3-fluoro-4-methoxyphenyl moiety and explore their biological activities.

Analogs with Anticancer Activity

The 3-fluoro-4-methoxyphenyl scaffold has been incorporated into various heterocyclic systems to explore their potential as anticancer agents. These analogs have shown promise by targeting key signaling pathways involved in cancer cell proliferation and survival.

Thiazole and Benzothiazole Derivatives

Derivatives of thiazole and benzothiazole containing the 3-fluoro-4-methoxyphenyl group have been investigated for their antiproliferative activities. While specific data on direct analogs of this compound in this class is limited in the readily available literature, related structures provide valuable insights. For example, studies on substituted 2-phenylbenzothiazoles have demonstrated significant cytotoxic activity against various cancer cell lines. The synthesis of these compounds often involves the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative.

Kinase Inhibitors

The 3-fluoro-4-methoxyphenyl moiety is a common feature in the design of kinase inhibitors, which are a major class of anticancer drugs. Kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs) are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

While direct SAR studies on a series of this compound analogs as kinase inhibitors are not extensively documented in the public domain, the inclusion of the 3-fluoro-4-methoxyphenyl group in known kinase inhibitors suggests its importance for potent and selective activity. For instance, pyrazolo[3,4-d]pyrimidine derivatives incorporating a 3-fluoro-4-methoxyphenyl substituent have been explored as potential VEGFR-2 inhibitors.

Signaling Pathways

The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways that are critical for cell growth, survival, and inflammation. Two such pathways that are frequently implicated in the therapeutic areas targeted by these compounds are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK Signaling Pathway

The MAPK pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Several inhibitors targeting components of this pathway, such as p38 MAPK, have been developed. The general structure of many p38 MAPK inhibitors includes a heterocyclic core with substituted aryl groups, a motif where the 3-fluoro-4-methoxyphenyl group could be beneficially incorporated.

Methodological & Application

Application Notes and Protocols for 3-Fluoro-4-methoxythiophenol in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxythiophenol is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the electron-donating methoxy group, influence its reactivity and the properties of the resulting products. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and adaptable protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including C-S cross-coupling (thioetherification), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

While specific literature examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the protocols provided herein are based on well-established methodologies for structurally and electronically similar thiophenols. These serve as a robust starting point for the development of specific synthetic procedures.

I. Palladium-Catalyzed C-S Cross-Coupling (Thioetherification)

The formation of aryl thioethers is a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals. Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, have proven highly effective for the arylation of a wide range of thiols.

Application: Synthesis of diaryl sulfides containing the 3-fluoro-4-methoxyphenylthio moiety. These structures are of interest for their potential biological activities and as intermediates in further synthetic transformations.

Representative Experimental Protocol: Palladium-Catalyzed Thioetherification

This protocol is adapted from general procedures for the C-S coupling of aryl thiols with aryl halides.

Reaction Scheme:

Materials:

-

This compound

-

Aryl bromide or iodide

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, dppf, or a biaryl phosphine like XPhos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

-

Schlenk tube or microwave vial

-

Standard laboratory glassware for workup and purification

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 equivalents).

-

Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).

-

Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

-

Seal the tube and stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl sulfide.

Data Presentation: Representative Conditions for C-S Cross-Coupling

| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (2.0) | Toluene | 110 | 12 | [85-95] |

| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (3) | dppf (6) | Cs₂CO₃ (2.5) | Dioxane | 100 | 8 | [80-90] |

| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | DMF | 120 | 16 | [75-85] |

*Note: Yields are estimated based on typical outcomes for similar substrates and are intended as a guide for optimization.

II. Suzuki-Miyaura Cross-Coupling Reactions

While the direct use of thiols in Suzuki-Miyaura reactions is less common for C-S bond formation, a more relevant application involves the coupling of an aryl halide derivative of this compound with a boronic acid to form a biaryl structure.

Application: Synthesis of biaryl compounds where one aryl ring is functionalized with the 3-fluoro-4-methoxyphenylthio group. This is a key strategy for building complex molecular scaffolds in drug discovery.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of an aryl bromide (containing the 3-fluoro-4-methoxyphenylthio moiety) with an arylboronic acid.

Reaction Scheme:

Materials:

-

Aryl bromide derivative of this compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

-

Ligand (if not using a pre-formed catalyst complex, e.g., SPhos)

-

Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

-

Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

-

Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

-

In a reaction vessel, dissolve the aryl bromide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) in the organic solvent.

-

Add the aqueous base solution.

-

Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-20 minutes.

-

Add the palladium catalyst (1-5 mol%) under a positive pressure of the inert gas.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by flash chromatography or recrystallization.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Bromide Moiety | Arylboronic Acid | Pd Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-(3-Fluoro-4-methoxyphenylthio)bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | [80-95] |

| 2 | 2-Bromo-5-(3-fluoro-4-methoxyphenylthio)pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 10 | [75-90] |

*Note: Yields are estimated based on typical outcomes for similar substrates and are intended as a guide for optimization.

III. Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination would typically involve a derivative of this compound, such as an aryl halide bearing this thioether moiety, coupled with a primary or secondary amine.[1] The electron-withdrawing nature of the substituent may influence the reactivity of the aryl halide.

Application: Synthesis of N-aryl amines containing the 3-fluoro-4-methoxyphenylthio group, which are important pharmacophores in many biologically active molecules.

Representative Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

Materials:

-

Aryl halide derivative of this compound (X = Br, I, or OTf)

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)

-

Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)

-

Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

-

Inert atmosphere reaction setup

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4-2.0 equivalents).

-

Add the aryl halide (1.0 equivalent), the amine (1.2-1.5 equivalents), and the solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

| Entry | Aryl Halide Moiety | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-(3-Fluoro-4-methoxyphenylthio)bromobenzene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 18 | [85-95] |

| 2 | 1-(3-Fluoro-4-methoxyphenylthio)-4-iodobenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.8) | Dioxane | 110 | 24 | [70-85] |

*Note: Yields are estimated based on typical outcomes for similar substrates and are intended as a guide for optimization.

IV. Visualizations

Caption: Catalytic cycle for C-S cross-coupling.